tert-Butyl 2-amino-5-methylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

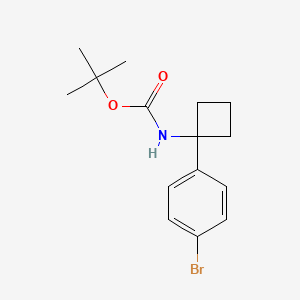

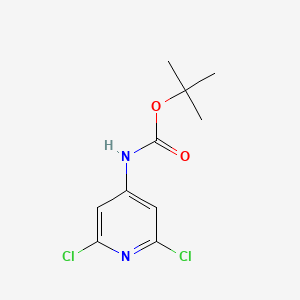

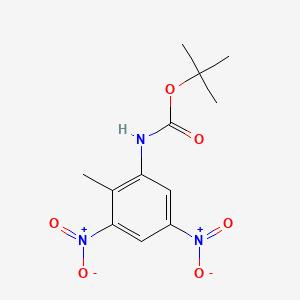

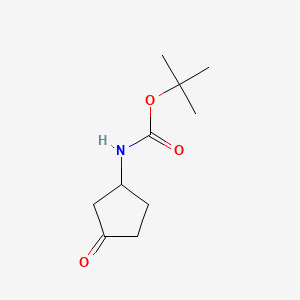

“tert-Butyl 2-amino-5-methylhexanoate” is a chemical compound with the CAS Number: 1543874-84-5 and a molecular weight of 201.31 . It has a linear formula of C11H23NO2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H23NO2 . Unfortunately, the detailed structural analysis is not available in the searched resources.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Scientific Research Applications

Anticonvulsant Development : (Hoekstra et al., 1997) described the development of a manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant. The initial preparation involved Evans chiral alkylation using tert-butyl bromoacetate, proving advantageous for large-scale preparation.

Asymmetric Synthesis : (Csatayová et al., 2011) explored aminohydroxylation of tert-butyl sorbate to synthesize various amino acid derivatives, demonstrating tert-butyl's utility in asymmetric synthesis.

Catalysis in Asymmetric Hydrogenation : (Imamoto et al., 2012) synthesized tert-butylmethylphosphino ligands for rhodium-catalyzed asymmetric hydrogenation. This resulted in efficient preparation of chiral pharmaceutical ingredients.

NMR Tagging in High-Molecular-Weight Systems : (Chen et al., 2015) used O-tert-Butyltyrosine as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities.

Synthesis of Unsaturated β-Amino Acid Derivatives : (Davies et al., 1997) synthesized tert-butoxycarbonyl aminohex-4-enoate, illustrating tert-butyl's role in the synthesis of β-amino acids.

Crystal Structure of tert-Butyl Derivatives : (Kozioł et al., 2001) studied the crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, revealing the conformation-stabilizing function of weak intermolecular bonding.

Synthesis of Bone Collagen Cross-Links : (Adamczyk et al., 2000) reported the synthesis of tert-butyl-aminohexanoate derivatives for studying bone collagen cross-links.

Biosynthesis of Key Intermediates for Pharmaceuticals : (Liu et al., 2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for atorvastatin and rosuvastatin synthesis.

Safety and Hazards

The safety information for “tert-Butyl 2-amino-5-methylhexanoate” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

tert-butyl 2-amino-5-methylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOQNKXHLQRRGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.